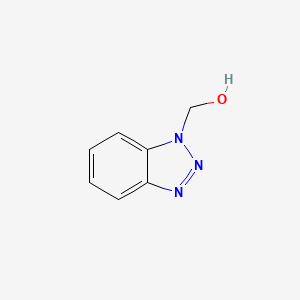

1H-Benzotriazole-1-methanol

説明

Historical Context and Early Investigations of Benzotriazole (B28993) Derivatives

Benzotriazole (BTA) and its derivatives have been subjects of scientific inquiry for many decades, with their initial synthesis dating back to the late 1940s. tandfonline.com The primary early application of benzotriazole was as an industrial corrosion inhibitor, particularly for copper and its alloys. tandfonline.comwikipedia.orgacs.org In 1967, H. Brinch Madsen recommended BTA for the conservation of bronze artifacts. tandfonline.comacs.org The fundamental mechanism of its protective action involves the formation of a passive, insoluble layer on the metal surface, a complex between copper and benzotriazole, which shields the metal from corrosive environments. wikipedia.orgacs.org

Early investigations also explored the biochemical properties of benzotriazole derivatives due to their structural similarity to naturally occurring purines like adenine (B156593) and guanine. tandfonline.comepa.gov Studies in the 1950s demonstrated that certain substituted benzotriazoles could inhibit the embryonic development of frogs, suggesting interference with cellular division and differentiation. epa.gov The antimicrobial activity of benzotriazole derivatives began to be widely studied in the late 1980s, marking a shift towards exploring their pharmacological potential. gsconlinepress.combohrium.com Researchers like Sparatore and Sanna investigated benzotriazole-containing heterocyclic systems, noting their antibacterial effects. nih.gov For instance, triazolo[4,5-f]-quinolinone carboxylic acids, which incorporate the benzotriazole moiety, showed encouraging in vitro activity against Escherichia coli. nih.gov These early studies laid the groundwork for the extensive development of benzotriazole chemistry in various scientific fields.

Significance of the Benzotriazole Scaffold in Contemporary Chemical Science

The benzotriazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, a core structure that can be modified to create a wide array of biologically active compounds. gsconlinepress.comnih.govwiley.com Its fused benzene (B151609) and triazole rings provide a versatile platform for chemical modification, allowing chemists to fine-tune pharmacological properties. gsconlinepress.compharmafeatures.com The scaffold is an isostere of the purine (B94841) nucleus, which is a key component of essential biomolecules, contributing to its broad-spectrum biological activity. wiley.com Consequently, benzotriazole derivatives have been developed and investigated for a multitude of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic agents. gsconlinepress.comjocpr.comgrowingscience.com

Beyond medicine, the benzotriazole scaffold is crucial in materials science. Its inherent ability to absorb ultraviolet light has led to its use in UV stabilizers for plastics, polymers, and coatings, protecting them from degradation and enhancing their durability. gsconlinepress.comresearchgate.net In the realm of organic electronics, benzotriazole is employed as an electron-deficient unit in the construction of donor-acceptor (D-A) conjugated polymers for organic solar cells and as hole-transporting materials in perovskite solar cells. sioc-journal.cnrsc.org Adjusting the molecular structure of these BTA-based materials allows for precise control over their electronic properties, such as energy levels and charge carrier mobilities. sioc-journal.cn The versatility of the benzotriazole framework ensures its continued relevance in the development of novel drugs and advanced materials. gsconlinepress.combohrium.com

Current State of Research on N-Hydroxymethylated Azoles

N-Hydroxymethylated azoles, which are hemiaminals of azoles, represent a specific class of compounds that have garnered interest for their synthetic utility and potential biological activity. researchgate.net These compounds are typically synthesized through the condensation reaction of an azole (such as pyrazole, imidazole, or benzotriazole) with formaldehyde (B43269). researchgate.net Modern synthetic methods, including microwave-assisted procedures, have been developed to improve reaction yields, reduce reaction times, and minimize waste compared to classical approaches. researchgate.net

The N-hydroxymethyl group can serve as a versatile functional handle in organic synthesis. For example, 1H-Benzotriazole-1-methanol is known to be a convenient and safe reagent for generating anhydrous formaldehyde in organic solvents. scbt.com Research has also explored the synthesis of N-hydroxymethylated formamides from 2H-azirines, formic acid, and formaldehyde, highlighting the accessibility of these structures. researchgate.netacs.org In the context of medicinal chemistry, the introduction of a hydroxyl group to an azole derivative can be significant. In some antifungal drugs, a hydroxyl group is hypothesized to form a hydrogen bond with amino acid residues in the target enzyme's active site, enhancing binding and efficacy. nih.gov The ongoing research into N-hydroxymethylated azoles focuses on developing efficient synthetic routes and exploring their applications as synthetic intermediates and as scaffolds for new bioactive molecules. researchgate.netacs.org

Scope and Objectives of the Academic Research Outline for this compound

Academic research on this compound (also known as 1-(Hydroxymethyl)benzotriazole) encompasses its synthesis, structural characterization, and applications as a chemical reagent and functional molecule. scbt.comresearchgate.netsigmaaldrich.com The synthesis is typically achieved through the reaction of benzotriazole with formaldehyde. researchgate.net A primary objective of its study is the detailed elucidation of its molecular structure, which has been investigated using techniques like X-ray crystallography and multinuclear NMR spectroscopy in solution. researchgate.netresearchgate.net These studies confirm that the hydroxymethyl group is substituted at the N1 position of the benzotriazole ring. researchgate.net

A significant focus of research is its utility in organic synthesis. This compound serves as a reactant for various important transformations, including the Gosteli-Claisen rearrangement and in the synthesis of complex molecules like substituted dihydroquinoline carboxylic acids, which have shown potential as antitumor and HIV-1 integrase inhibitors. sigmaaldrich.comchemicalbook.com Another key research area is its application in materials science, particularly as a corrosion inhibitor. researchgate.netchemicalbook.comjcchems.com Studies have assessed its ability to protect metal surfaces, comparing its efficacy to its acetylated derivatives and isomers. researchgate.netjcchems.com Research objectives often involve correlating the compound's structural features with its inhibitory performance. jcchems.com The scope of research, therefore, integrates fundamental structural chemistry with practical applications in synthesis and materials protection.

Data Tables

Table 1: Physicochemical Properties of 1H-Benzotriazole This table presents key properties of the parent compound, benzotriazole.

| Property | Value | Reference |

| Molecular Formula | C₆H₅N₃ | gsconlinepress.com |

| Molecular Weight | 119.124 g/mol | gsconlinepress.com |

| Appearance | White to brown crystalline powder | gsconlinepress.com |

| Melting Point | 98.5-100 °C | gsconlinepress.com |

| Boiling Point | 350 °C | gsconlinepress.com |

Table 2: Properties of this compound This table outlines the specific properties of the subject compound.

| Property | Value | Reference |

| CAS Number | 28539-02-8 | scbt.comsigmaaldrich.com |

| Molecular Formula | C₇H₇N₃O | scbt.comsigmaaldrich.com |

| Molecular Weight | 149.15 g/mol | scbt.comsigmaaldrich.com |

| Melting Point | 150-152 °C | sigmaaldrich.com |

| InChI Key | MXJIHEXYGRXHGP-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

benzotriazol-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c11-5-10-7-4-2-1-3-6(7)8-9-10/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJIHEXYGRXHGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279361 | |

| Record name | 1H-Benzotriazole-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28539-02-8 | |

| Record name | 1H-Benzotriazole-1-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028539028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazole-1-methanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzotriazole-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzotriazole-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Benzotriazole-1-methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY5HS4K4B4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Routes for 1h Benzotriazole 1 Methanol

Conventional Synthetic Approaches to 1H-Benzotriazole-1-methanol

The most common and direct method for synthesizing this compound involves the reaction of 1H-Benzotriazole with formaldehyde (B43269). This reaction can be effectively carried out in various media, with conditions often adapted to influence yield and product purity.

Reaction of 1H-Benzotriazole with Formaldehyde in Aqueous and Alcoholic Media

The synthesis of this compound is readily achieved through the addition of formaldehyde to 1H-Benzotriazole. This reaction is a foundational step in the utilization of benzotriazole (B28993) as a synthetic auxiliary. The process is typically conducted by reacting 1H-Benzotriazole with an aqueous solution of formaldehyde (formalin).

One established method involves adding a 37% aqueous formaldehyde solution to a solution of benzotriazole in ethanol at room temperature (25 °C) and stirring the mixture for 10–12 hours researchgate.net. This approach highlights the use of an alcoholic medium. Alternatively, the reaction can be performed in aqueous acetic acid at the same temperature, which has been reported to produce the target compound in an 88% yield after recrystallization from hot water researchgate.net. This compound is a stable, crystalline solid that serves as a safe, solid source for the in-situ generation of anhydrous formaldehyde in organic solvents, making it a valuable reagent in various chemical transformations researchgate.netscientificlabs.co.uksigmaaldrich.com.

The reaction also forms the basis for more complex syntheses, such as the Mannich-type condensation, where benzotriazole, formaldehyde, and a primary amine react in an aqueous medium rsc.orgrsc.orgresearchgate.net. The initial adduct formed in these reactions is the hydroxymethyl derivative, this compound.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its subsequent derivatives. Key parameters that can be adjusted include the choice of solvent and the stoichiometry of the reactants.

In reactions involving benzotriazole, formaldehyde, and primary amines, the solvent plays a significant role in product selectivity. For instance, while many of these reactions proceed smoothly in water, switching to a different solvent like diethyl ether can dramatically alter the outcome rsc.org. For certain sterically hindered amines, using diethyl ether as the solvent in a 1:1:1 stoichiometric ratio of benzotriazole, amine, and formaldehyde leads to the formation of specific adducts in good yield and high purity rsc.org.

The molar ratio of the reactants is another critical factor. In the synthesis of Mannich adducts, adjusting the stoichiometric ratio of the amine, benzotriazole, and formaldehyde can selectively yield different products rsc.orgresearchgate.net. For example, a 2:1:2 ratio of benzotriazole, a primary amine, and formaldehyde in water at 20°C can produce N,N-bis(benzotriazol-1-ylmethyl)amines exclusively and in high yield rsc.org. This demonstrates that careful control over reaction parameters is essential for directing the synthesis towards a desired, pure product and avoiding the formation of complex mixtures.

| Reactants | Solvent | Key Condition | Primary Product | Reference |

|---|---|---|---|---|

| 1H-Benzotriazole, Formaldehyde | Aqueous Acetic Acid | Stirring at 25 °C | This compound | researchgate.net |

| 1H-Benzotriazole, Formaldehyde | Ethanol | Stirring at 25 °C for 10-12h | This compound | researchgate.net |

| 1H-Benzotriazole, Primary Amine, Formaldehyde | Water | 2:1:2 Stoichiometric Ratio | N,N-bis(benzotriazol-1-ylmethyl)amine | rsc.org |

| 1H-Benzotriazole, Sterically Hindered Amine, Formaldehyde | Diethyl Ether | 1:1:1 Stoichiometric Ratio | N-((1H-benzo[d] rsc.orgrsc.orghabitablefuture.orgtriazol-1-yl)methyl)alkanamine | rsc.org |

Advanced Synthetic Strategies for Analogues and Derivatives

Beyond its direct synthesis, this compound is a precursor for a variety of analogues and derivatives. Advanced synthetic strategies are employed to modify its structure, leading to compounds with tailored properties for targeted research, including isomeric acetates and other substituted derivatives.

Synthesis of Isomeric Acetates via O-Acetylation

The O-acetylation of this compound is a key reaction for producing its acetate derivatives. However, research has shown that this reaction can lead to unexpected product distributions. The O-acetylation of this compound has been found to yield 1-acetyl-1H-benzotriazole as the major product, with only minor quantities of the expected O-acetylated isomeric acetates, (1H-benzotriazol-1-yl)methyl acetate and (2H-benzotriazol-2-yl)methyl acetate researchgate.netjcchems.com.

An earlier method reported by Katritzky, which utilized acetic anhydride in acetic acid as the solvent, yielded only the (1H-benzotriazol-1-yl)methyl acetate in a 30% yield researchgate.net. This highlights the challenges in selectively targeting the hydroxyl group for acetylation without inducing rearrangement or reaction at the triazole nitrogen atoms. The formation of the N-acetylated product as the major isomer in more recent studies suggests a complex reaction mechanism that likely involves acyl migration.

Preparation of Substituted Derivatives for Targeted Research

This compound is a valuable starting material for the synthesis of a wide range of substituted derivatives with potential applications in medicinal chemistry and materials science. Its utility as a reactant is well-documented in the synthesis of complex molecules.

It serves as a key reactant for the synthesis of:

Potential glycosidase inhibitors , such as hydroxy-skipped bis-homo-inositols scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com.

Antitumor and HIV-1 integrase inhibitors , including substituted dihydroquinoline carboxylic acids scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comlookchem.com.

Natural products , where it is used in the enantioselective synthesis of aplysin sigmaaldrich.comlookchem.com.

Complex organic scaffolds through reactions like the Gosteli-Claisen rearrangement scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comlookchem.com.

Furthermore, benzotriazole itself is used as a building block to create larger, multi-substituted structures. For example, 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene has been synthesized by reacting 1H-benzotriazole with 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene in the presence of sodium hydroxide in N,N-dimethylformamide nih.gov. This demonstrates the versatility of the benzotriazole moiety in constructing complex, functional molecules for targeted research applications.

Mechanochemical and Thermal Synthesis Routes for Related Compounds

In addition to conventional solution-based synthesis, advanced methods such as mechanochemistry and thermal synthesis are being explored for the preparation of benzotriazole-related compounds. These solvent-free or low-solvent techniques offer potential advantages in terms of efficiency, environmental impact, and the ability to produce novel structures.

Mechanochemical synthesis, which involves using mechanical force (e.g., ball milling) to induce chemical reactions, has been successfully applied to produce coordination polymers and complexes of 1H-Benzotriazole with transition metals researchgate.net. Depending on the synthesis method (mechanochemical vs. solution-based), different product constitutions and structures can be obtained, including polymorphous forms of coordination polymers researchgate.net. This approach has also been employed for the synthesis of N-acyl benzotriazole derivatives, which are useful in peptide synthesis researchgate.net. These solid-state methods can be highly efficient and scalable, offering a powerful alternative to traditional synthetic routes researchgate.net.

| Target Compound Class | Synthetic Method | Key Reactants | Reference |

|---|---|---|---|

| Isomeric Acetates | O-Acetylation | This compound, Acetic Anhydride | researchgate.netjcchems.com |

| Substituted Dihydroquinolines | Multi-step organic synthesis | This compound | scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com |

| Coordination Polymers | Mechanochemical Synthesis | 1H-Benzotriazole, Metal Salts (e.g., MnCl2) | researchgate.net |

| N-acyl benzotriazoles | Mechanochemistry | Benzotriazole, Carboxylic Acids | researchgate.net |

Regioselectivity in N-Alkylation of Benzotriazoles and its Implications for this compound Synthesis

The N-alkylation of benzotriazole, including N-hydroxymethylation, can result in the formation of two primary regioisomers: the N1-substituted and the N2-substituted products. In the case of hydroxymethylation with formaldehyde, this leads to the desired this compound (the N1 isomer) and the undesired 2H-Benzotriazole-2-methanol (the N2 isomer). The relative proportion of these isomers is highly dependent on the reaction conditions and the nature of the electrophile.

The tautomeric equilibrium between 1H-benzotriazole and 2H-benzotriazole is a key factor governing the regioselectivity of N-alkylation. While the 1H-tautomer is generally considered to be the more stable and predominant form in solution, the N2 position can also exhibit significant nucleophilicity, leading to the formation of the N2-alkylated product.

Research into the broader field of benzotriazole N-alkylation has demonstrated that a mixture of N1 and N2 isomers is a common outcome. The ratio of these isomers can be influenced by several factors, including the choice of solvent, the presence and nature of a base or catalyst, and the reaction temperature. For instance, in the context of N-allylation, the ligand on a rhodium catalyst has been shown to be a decisive factor in controlling the regioselectivity. A rhodium(I)/JoSPOphos catalyst system favors the formation of the N1-allylated product, whereas a rhodium(I)/DPEphos system directs the reaction towards the N2 position. sigmaaldrich.com Similarly, the use of specific metalloporphyrin catalysts has been shown to influence the regioselectivity of N-alkylation with α-diazoacetates, with an Fe(III) pyridine-substituted porphyrin promoting N1-alkylation. nih.gov

While specific quantitative data on the N1/N2 isomer ratio for the direct hydroxymethylation of benzotriazole with formaldehyde under various conditions is not extensively detailed in publicly available literature, the general principles of N-alkylation regioselectivity apply. The synthesis of this compound often proceeds by reacting 1H-benzotriazole with an aqueous solution of formaldehyde. This reaction is typically carried out under neutral or slightly basic conditions.

The differentiation between the N1 and N2 isomers is crucial for both synthetic and analytical purposes. Spectroscopic techniques, particularly 13C NMR, have proven to be a reliable method for distinguishing between the two. In N1-substituted benzotriazoles, the chemical shifts of the angular carbon atoms, C-3a and C-7a, are distinct. Conversely, in the more symmetrical N2-substituted isomers, these carbon atoms are chemically equivalent and therefore resonate at the same frequency. ethernet.edu.et

Below is a table summarizing the general observations on factors influencing the regioselectivity of N-alkylation of benzotriazoles, which are applicable to the synthesis of this compound.

| Factor | Observation | Implication for this compound Synthesis |

| Catalyst/Ligand | The choice of catalyst and associated ligands can strongly direct the alkylation to either the N1 or N2 position. For example, specific rhodium and iron catalysts have shown high regioselectivity. sigmaaldrich.comnih.gov | The use of a suitable catalyst could potentially lead to a highly selective synthesis of the desired N1-isomer, minimizing the formation of the N2-isomer. |

| Reaction Conditions | Solvent polarity, temperature, and the presence of a base can influence the tautomeric equilibrium and the relative rates of N1 and N2 attack. | Optimization of these parameters is crucial for maximizing the yield of this compound. |

| Nature of Electrophile | The steric and electronic properties of the alkylating agent play a role in determining the site of attack. | While formaldehyde is a small and reactive electrophile, subtle changes in its presentation to the benzotriazole nucleus (e.g., as a pre-formed complex) could influence regioselectivity. |

Spectroscopic Characterization and Structural Elucidation of 1h Benzotriazole 1 Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of 1H-Benzotriazole-1-methanol in solution. Analysis of ¹H, ¹³C, and ¹⁵N nuclei provides definitive evidence for the connectivity of atoms and the specific isomeric form of the molecule.

The proton NMR spectrum of this compound displays characteristic signals that correspond to the distinct types of protons in the molecule: those on the aromatic ring, the methylene bridge, and the hydroxyl group. In a common deuterated solvent like DMSO-d₆, the spectrum exhibits signals in the aromatic region between 7.0 and 8.5 ppm. spectrabase.com These signals typically appear as complex multiplets due to spin-spin coupling between the adjacent aromatic protons.

A distinct singlet is observed for the methylene (-CH₂-) protons, confirming their chemical equivalence. spectrabase.com The hydroxyl (-OH) proton also appears as a separate signal, which can vary in chemical shift and may exhibit broadening depending on concentration, temperature, and solvent. The integration of these signals confirms the ratio of aromatic to methylene to hydroxyl protons, consistent with the compound's structure.

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.0 - 8.2 | Multiplet | 2H | Aromatic (H-4, H-7) |

| ~7.5 - 7.7 | Multiplet | 2H | Aromatic (H-5, H-6) |

| ~6.2 | Singlet | 2H | Methylene (-CH₂-) |

| Variable | Singlet (broad) | 1H | Hydroxyl (-OH) |

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the six carbons of the benzotriazole (B28993) ring system and the single carbon of the hydroxymethyl group. nih.gov The aromatic region of the spectrum shows signals for the four carbons bearing hydrogen atoms (C4, C5, C6, C7) and the two bridgehead carbons (C3a, C7a) at the junction of the benzene (B151609) and triazole rings. The methylene carbon (-CH₂OH) typically appears as a single peak in the aliphatic region of the spectrum. The specific chemical shifts provide confirmation of the N-1 substitution pattern. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~145 | C-3a |

| ~133 | C-7a |

| ~128 | C-5 / C-6 |

| ~124 | C-4 / C-7 |

| ~118 | C-4 / C-7 |

| ~110 | C-5 / C-6 |

| ~70 | -CH₂OH |

Note: These are approximate predicted values. Actual experimental values may differ.

While less common than ¹H or ¹³C NMR, ¹⁵N NMR spectroscopy is a powerful tool for characterizing nitrogen-containing heterocycles like benzotriazoles. nih.gov The three nitrogen atoms of the triazole ring have distinct electronic environments and therefore different chemical shifts. In N-substituted benzotriazoles, the chemical shifts of N1, N2, and N3 are highly sensitive to the position of the substituent. researchgate.net

For this compound, where the hydroxymethyl group is fixed at the N1 position, ¹⁵N NMR would show three distinct signals. These signals would confirm the N1-substitution pattern and rule out the presence of the N2-isomer. The technique is particularly valuable in solid-state NMR studies to understand the molecular structure in the crystalline form. mdpi.com

Unsubstituted benzotriazole exists in a tautomeric equilibrium between the 1H- and 2H- forms, where a proton can reside on either the N1 or N2 atom of the triazole ring. However, in this compound, the hydrogen atom on N1 is replaced by a covalently bonded hydroxymethyl group.

This substitution effectively "locks" the molecule into the 1-substituted isomeric form, precluding the possibility of the common 1H/2H tautomerism. The presence of a single, sharp set of signals in both the ¹H and ¹³C NMR spectra under various conditions confirms the existence of only one stable isomer in solution. spectrabase.comresearchgate.net Therefore, spectroscopic analysis is used not to determine an isomeric ratio but to confirm the structural identity as the pure this compound isomer.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. The compound has a molecular formula of C₇H₇N₃O, corresponding to a molecular weight of approximately 149.15 g/mol . nih.govsigmaaldrich.com

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 149. The fragmentation pattern is predictable based on the structure. A common fragmentation pathway for aromatic compounds is the loss of stable neutral molecules. whitman.edu Plausible fragmentation includes the loss of formaldehyde (B43269) (CH₂O, 30 amu) to give a fragment at m/z 119, which corresponds to the benzotriazole cation. Another likely fragmentation is the cleavage of the C-N bond to lose the entire hydroxymethyl radical (•CH₂OH, 31 amu), resulting in a fragment at m/z 118. Subsequent fragmentation of the benzotriazole ring can lead to the loss of a nitrogen molecule (N₂, 28 amu), producing a characteristic ion at m/z 91. nist.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Structure | Identity |

|---|---|---|

| 149 | [C₇H₇N₃O]⁺ | Molecular Ion (M⁺) |

| 119 | [C₆H₅N₃]⁺ | [M - CH₂O]⁺ |

| 118 | [C₆H₄N₃]⁺ | [M - •CH₂OH]⁺ |

| 91 | [C₆H₅N]⁺ | [M - CH₂O - N₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The spectrum provides characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule.

Key features in the IR spectrum include a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring are typically observed as sharp peaks around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methylene group appear just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring give rise to absorptions in the 1450-1600 cm⁻¹ region. Vibrations associated with the triazole ring, such as N=N and C-N stretching, also produce characteristic peaks in the fingerprint region of the spectrum. researchgate.netresearchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600 - 3200 | O-H Stretch | Alcohol (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1420 - 1400 | N=N Bending | Triazole Ring |

| 1250 - 1200 | C-N Stretch | Triazole Ring |

| 1100 - 1000 | C-O Stretch | Primary Alcohol |

| 800 - 700 | C-H Bend | Aromatic (out-of-plane) |

Reactivity and Reaction Mechanisms of 1h Benzotriazole 1 Methanol in Organic Synthesis

1H-Benzotriazole-1-methanol as a One-Carbon Synthetic Equivalent of Formaldehyde (B43269)

This compound is a stable, crystalline solid that serves as a convenient and safe synthetic equivalent of formaldehyde in organic synthesis. Its utility lies in its ability to generate anhydrous formaldehyde in situ, thereby avoiding the handling of gaseous formaldehyde or its aqueous solution, formalin, which can be problematic in many organic reactions. This reagent is particularly valuable in reactions requiring anhydrous conditions for sensitive substrates or reagents.

The in situ generation of anhydrous formaldehyde from this compound is a key feature of its reactivity. This process is typically achieved under thermal conditions or in the presence of a suitable catalyst or reagent that facilitates the release of formaldehyde. While the precise conditions can vary depending on the specific reaction, the fundamental principle involves the cleavage of the C-N bond connecting the methylene group to the benzotriazole (B28993) moiety.

In many applications, this compound is used in reactions where a nucleophile attacks the hydroxymethyl group, leading to the displacement of the benzotriazole anion and the effective transfer of a CH₂OH or CH₂ group. For instance, in hydroxymethylation reactions, the substrate is treated with this compound, which acts as the source of formaldehyde researchgate.net. This method is advantageous as it allows for the controlled release of formaldehyde directly in the reaction mixture, often under mild conditions.

The generation of formaldehyde can be facilitated by the presence of a Lewis acid or a base, which can activate the hydroxyl group or deprotonate the benzotriazole ring, respectively, promoting the elimination of formaldehyde. The stability of the resulting benzotriazole anion makes it a good leaving group, driving the reaction forward. This controlled release of anhydrous formaldehyde is crucial for reactions sensitive to water, such as those involving organometallic reagents or strong bases.

Role in N-Alkylation Reactions

This compound is a versatile reagent for the N-alkylation of a wide range of nitrogen-containing functional groups. It provides a straightforward method for the introduction of a methyl or methylene group onto nitrogen atoms, a common transformation in the synthesis of pharmaceuticals and other biologically active molecules.

The reaction of this compound with primary and secondary amines, amides, thioamides, and carbamates provides a general and efficient method for the synthesis of the corresponding N-aminomethyl, N-amidomethyl, N-thioamidomethyl, and N-carbamoylmethyl derivatives. This transformation typically proceeds by heating the reactants in a suitable solvent, leading to the formation of a C-N bond and the elimination of water. The resulting N-(benzotriazol-1-ylmethyl) derivatives are themselves versatile intermediates, as the benzotriazolyl group can be subsequently displaced by a variety of nucleophiles.

The general reaction scheme can be represented as follows:

Bt-CH₂OH + H-Nu → Bt-CH₂-Nu + H₂O

Where Bt represents the benzotriazole moiety and Nu represents the nitrogen-containing nucleophile (amine, amide, thioamide, or carbamate). The reaction conditions and yields for the aminomethylation of various nitrogen nucleophiles are summarized in the table below.

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Piperidine | 1-(Piperidinomethyl)-1H-benzotriazole | Toluene, reflux, 2h | 95 |

| Morpholine | 4-(1H-Benzotriazol-1-ylmethyl)morpholine | Toluene, reflux, 2h | 98 |

| Benzamide | N-(1H-Benzotriazol-1-ylmethyl)benzamide | Xylene, reflux, 12h | 85 |

| Thiobenzamide | N-(1H-Benzotriazol-1-ylmethyl)thiobenzamide | Toluene, reflux, 8h | 80 |

| Ethyl carbamate | Ethyl N-(1H-benzotriazol-1-ylmethyl)carbamate | Xylene, reflux, 18h | 75 |

This table presents representative data and is not exhaustive.

The mechanism of this reaction involves the initial protonation of the hydroxyl group of this compound, followed by the nucleophilic attack of the nitrogen atom of the amine, amide, thioamide, or carbamate. Subsequent dehydration leads to the formation of the N-alkylated product. The benzotriazole group in the product can then act as a good leaving group in subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

The use of this compound in stereoselective and diastereoselective alkylation reactions has been demonstrated in specific synthetic contexts. In one reported instance, the hydroxymethylation of a complex substrate using this compound proceeded in a diastereoselective manner, highlighting the potential for this reagent to be used in stereocontrolled transformations researchgate.net. The diastereoselectivity in this case was attributed to substrate control, where the existing stereocenters in the molecule directed the approach of the formaldehyde equivalent. This resulted in the formation of a hydroxymethyl adduct as a 5:1 mixture of diastereomers researchgate.net.

While the broader applicability of this compound in stereoselective N-alkylation reactions is an area of ongoing research, these findings suggest that the steric and electronic properties of both the substrate and the benzotriazole moiety can influence the stereochemical outcome of the reaction. Further studies are needed to fully explore and exploit the potential for stereocontrol in alkylations utilizing this versatile reagent.

Application in Friedel-Crafts Alkylation and Ring Closure Reactions

This compound and its derivatives are effective electrophiles in Friedel-Crafts alkylation and related ring closure reactions. The benzotriazole group serves as an excellent leaving group, facilitating the formation of a carbocation or an iminium ion intermediate that can then undergo electrophilic aromatic substitution.

A notable application of this compound in intramolecular Friedel-Crafts reactions is the one-pot synthesis of N-Benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines. This reaction provides a convenient route to these important heterocyclic scaffolds, which are precursors to a variety of biologically active compounds.

The synthesis involves the reaction of 1-hydroxymethylbenzotriazole (this compound) with a 2-phenylethylamine in the presence of a Lewis acid, such as aluminum chloride (AlCl₃). The reaction proceeds at room temperature and affords the corresponding N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinoline in good to excellent yields.

The proposed reaction mechanism involves the formation of an iminium ion intermediate from the reaction of 1-hydroxymethylbenzotriazole and the 2-phenylethylamine. This is followed by an intramolecular electrophilic attack of the aromatic ring onto the iminium carbon, leading to cyclization and the formation of the tetrahydroisoquinoline ring system. This intramolecular Friedel-Crafts cyclization is a significant improvement over previously reported two-step procedures.

The yields for the synthesis of various substituted N-Benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines are presented in the table below.

| 2-Phenylethylamine Substituent (R) | Product | Yield (%) |

| H | N-Benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinoline | 92 |

| 3,4-di-OCH₃ | N-Benzotriazol-1-ylmethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 85 |

| 3-OCH₃ | N-Benzotriazol-1-ylmethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline | 88 |

| 4-OCH₃ | N-Benzotriazol-1-ylmethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline | 90 |

| 3,4-di-Cl | N-Benzotriazol-1-ylmethyl-6,7-dichloro-1,2,3,4-tetrahydroisoquinoline | 78 |

This table presents representative data from the cited literature and is not exhaustive.

The benzotriazolyl moiety in the resulting products can be readily displaced by other functional groups, making these compounds versatile intermediates for the synthesis of a wide range of N-substituted 1,2,3,4-tetrahydroisoquinolines.

Participation in Carbon-Carbon Bond Forming Reactions

This compound serves as a key reactant in several sophisticated synthetic strategies that lead to the formation of new carbon-carbon bonds. These methods are instrumental in constructing complex molecular architectures.

Synthesis of Hydroxy-skipped Bis-homo-inositols

In the pursuit of potential glycosidase inhibitors, this compound is utilized as a reactant in the synthesis of hydroxy-skipped bis-homo-inositols. arkat-usa.orgsci-hub.seacs.orgresearchgate.netorganic-chemistry.org This synthetic pathway often involves key steps such as Sharpless asymmetric dihydroxylation and a substrate-directed anionic hydroxymethylation, where this compound plays a crucial role in the introduction of a hydroxymethyl group. arkat-usa.orgsci-hub.seacs.orgresearchgate.netorganic-chemistry.org

Enantioselective Synthesis of Aplysin

The enantioselective synthesis of aplysin, a marine natural product, represents another significant application of this compound. arkat-usa.orgsci-hub.seacs.orgresearchgate.netorganic-chemistry.org In this context, it is employed in a synthetic sequence that typically involves a palladium-catalyzed addition of an arylboronic acid to an allenic alcohol. This is followed by an Eschenmoser/Claisen rearrangement, a powerful method for carbon-carbon bond formation. arkat-usa.orgsci-hub.seacs.orgresearchgate.netorganic-chemistry.org

Synthesis of Substituted Dihydroquinoline Carboxylic Acids

This compound is also a key building block in the synthesis of substituted dihydroquinoline carboxylic acids. arkat-usa.orgsci-hub.seacs.orgresearchgate.netorganic-chemistry.org These compounds are of significant interest due to their potential as antitumor and HIV-1 integrase inhibitors. arkat-usa.orgsci-hub.seacs.orgresearchgate.netorganic-chemistry.org The benzotriazole moiety acts as an excellent leaving group, facilitating the introduction of various substituents onto the dihydroquinoline scaffold.

Gosteli-Claisen Rearrangement

The Gosteli-Claisen rearrangement, a variation of the Claisen rearrangement, is another area where this compound finds application. arkat-usa.orgsci-hub.seacs.orgresearchgate.netorganic-chemistry.orgnih.gov This acs.orgacs.org-sigmatropic rearrangement of allyl vinyl ethers is a valuable tool for the stereoselective synthesis of γ,δ-unsaturated carboxylic acids and their derivatives. This compound can be used to introduce the necessary functionality to initiate this rearrangement.

Reactions with Organometallic Reagents

The benzotriazole group in derivatives of this compound can be readily displaced by a variety of nucleophiles, including powerful organometallic reagents. This reactivity is a cornerstone of the "benzotriazole methodology" developed by the Katritzky group and provides a versatile route for the formation of new carbon-carbon bonds.

Reactions with Grignard Reagents and Lithium Acetylides

Intermediates derived from this compound, such as N-acylbenzotriazoles and other adducts, exhibit facile reactions with Grignard reagents and lithium acetylides. The benzotriazolyl group functions as an excellent leaving group, allowing for the efficient transfer of the alkyl, aryl, or alkynyl group from the organometallic reagent to the electrophilic carbon atom.

For instance, N-acylbenzotriazoles react cleanly with Grignard reagents to produce ketones in high yields, avoiding the over-addition that can be problematic with more reactive acylating agents like acid chlorides. This method is particularly valuable for the synthesis of a wide range of ketones under mild conditions.

Similarly, adducts formed from 1-(hydroxymethyl)benzotriazole and hydrazines can be reacted with both Grignard reagents and lithium acetylides. This allows for the introduction of diverse substituents, leading to the formation of 1,1-disubstituted hydrazines, which are valuable synthetic intermediates. The reaction of N-alkynyl benzotriazoles with Grignard and organolithium reagents also provides a route to disubstituted alkynes.

This reactivity is summarized in the following table:

| Reagent Type | Intermediate from this compound | Product Type |

| Grignard Reagents | N-Acylbenzotriazoles | Ketones |

| Grignard Reagents | Hydrazine Adducts | 1,1-Disubstituted Hydrazines |

| Lithium Acetylides | Hydrazine Adducts | 1,1-Disubstituted Hydrazines |

| Grignard/Organolithium Reagents | N-Alkynyl Benzotriazoles | Disubstituted Alkynes |

Reactions with Organozinc Halides

Detailed research findings on the specific reactions between this compound and organozinc halides are not extensively documented in publicly available scientific literature. The reactivity would likely involve the two primary functional sites of the molecule: the hydroxyl group and the benzotriazole ring system. Generally, the hydroxyl group could react with organozinc halides in a protonolysis reaction, or the oxygen could coordinate to the zinc atom. The nitrogen atoms of the benzotriazole ring could also act as Lewis basic sites, coordinating with the zinc halide. However, without specific studies, the precise mechanism, products, and reaction conditions remain speculative.

Catalytic Applications

This compound has demonstrated utility as a catalyst and a ligand in important organic reactions.

Hydrolysis of Phenyl Esters of α-Furoic Acid

This compound, also referred to as hydroxylmethylbenzotriazole (HMBT), serves as an effective nucleophilic catalyst for the hydrolysis of phenyl esters of α-furoic acid. researchgate.net This reaction is significant for understanding enzyme-mimicking catalysis. The hydrolysis of substrates such as p-nitrophenyl-α-furoate (p-NPF), p-chlorophenyl-α-furoate (p-CPF), and phenyl-α-furoate (PF) is facilitated by HMBT in a 5% aqueous acetonitrile solution. researchgate.net

Kinetic studies of this catalytic process provide insights into the reaction mechanism. The Brønsted β value, which relates catalytic activity to the basicity of the catalyst, was determined to be 0.25 for a series of attacking nucleophiles including HMBT. researchgate.net This value suggests a mechanism involving a strong nucleophilic attack on the carbonyl carbon of the ester with an asymmetric, early transition state. researchgate.net The data indicates that the bond-breaking step involving the phenoxide leaving group is not the rate-determining step of the reaction. researchgate.net

Table 1: Kinetic Parameters for the Hydrolysis of Phenyl Esters of α-Furoic Acid

| Parameter | Value | Description |

|---|---|---|

| Brønsted β (attacking nucleophiles) | 0.25 | Indicates the sensitivity of the reaction rate to the basicity of the nucleophile. |

| Brønsted β (leaving groups) | -0.25 | Indicates the sensitivity of the reaction rate to the pKa of the leaving group. |

Data sourced from a study on the hydrolysis catalyzed by various nucleophiles, including hydroxylmethylbenzotriazole. researchgate.net

Ligand in Copper-Catalyzed S-Arylation of Thiols

This compound functions as a highly efficient bidentate ligand in copper-catalyzed S-arylation reactions, a crucial method for forming carbon-sulfur bonds. connectjournals.com This application provides an operationally simple and palladium-free synthetic route to a variety of aryl sulfides. connectjournals.com The ligand is noted for being inexpensive, thermally stable, and easy to synthesize and handle. connectjournals.com

The reaction mechanism involves the coordination of the ligand to a copper(I) catalyst, typically copper(I) iodide (CuI). The efficacy of this compound as a ligand is attributed to its bidentate nature; the donor ability of the N=N bond in the benzotriazole ring and the lone pair of electrons on the oxygen of the hydroxy group enhance its coordination to the copper center. connectjournals.com This protocol has been used to synthesize a wide range of aryl sulfides from readily available aryl halides and thiols in excellent yields. connectjournals.com

Table 2: Selected Examples of Copper-Catalyzed S-Arylation using this compound Ligand

| Aryl Halide | Thiol | Product | Yield (%) |

|---|---|---|---|

| 1-Iodo-4-nitrobenzene | 4-Methylbenzenethiol | 4-Methylphenyl(4-nitrophenyl)sulfane | 95 |

| 1-Iodo-2-nitrobenzene | 4-Methylbenzenethiol | 4-Methylphenyl(2-nitrophenyl)sulfane | 94 |

| 1-Bromo-4-nitrobenzene | 4-Methylbenzenethiol | 4-Methylphenyl(4-nitrophenyl)sulfane | 90 |

| 1-Iodo-4-methoxybenzene | Benzenethiol | (4-Methoxyphenyl)(phenyl)sulfane | 92 |

Reaction Conditions: 0.5 mol % CuI, 1 mol % this compound, base, solvent.

Degradation Pathways and Environmental Fate (Excluding Toxicity)

While specific studies on the environmental degradation of this compound are limited, extensive research on the parent compound, 1H-benzotriazole (BTA), provides a strong basis for understanding its environmental fate. The degradation pathways are primarily focused on the robust benzotriazole ring system.

Degradation Kinetics and Mechanism via UV/Chlorination

The degradation of 1H-benzotriazole (BTA) via the UV/chlorination process is an advanced oxidation process (AOP) that shows a significant synergistic effect compared to UV photolysis or chlorination alone. researchgate.net The process follows pseudo-first-order kinetics, and the degradation rate increases with a higher chlorine dosage. researchgate.net

The enhanced degradation is due to the generation of highly reactive species, including hydroxyl radicals (HO•) and reactive chlorine species (RCS), such as Cl• and ClO•. researchgate.netnih.gov Radical quenching experiments have confirmed that both HO• and RCS contribute to the degradation of the benzotriazole structure. nih.govresearchgate.net The second-order rate constant for the reaction between BTA and ClO• has been reported as 2.40 × 10⁸ M⁻¹ s⁻¹. researchgate.net The degradation is more favorable under alkaline pH conditions. researchgate.net The process can achieve significant mineralization, with approximately 50% reduction in total organic carbon (TOC) observed over 12 hours for BTA. researchgate.net

Identified byproducts from the UV/chlorination of BTA include organic intermediates with m/z values of 150.0307, 166.0252, 124.0147, 140.0071, and 154.0245, as well as formate and nitrate ions, indicating the breakdown of the aromatic and triazole rings. researchgate.net

Oxidative Degradation Processes

Advanced oxidation processes (AOPs) utilizing hydroxyl radicals (•OH) are effective in degrading 1H-benzotriazole (BTA). nih.gov The reaction between BTA and •OH is extremely rapid, with a total rate constant of 8.26 × 10⁹ M⁻¹ s⁻¹ at 298 K. nih.gov

The primary degradation mechanism initiated by •OH involves addition reactions to the benzotriazole ring system. nih.gov This leads to the formation of hydroxylated intermediates, such as 4-hydroxy-1H-benzotriazole and 7-hydroxy-1H-benzotriazole. nih.gov These initial products can undergo successive reactions with •OH, leading to further oxidation. nih.gov

Subsequent steps in the degradation pathway involve the formation of dihydroxy- and dione-benzotriazoles, followed by the cleavage of the benzene (B151609) ring. nih.gov A key ring-opened product identified is 1,2,3-triazole-4,5-dicarboxylic acid, which is consistent with experimental observations. nih.gov This indicates a progressive breakdown of the molecule, ultimately leading towards mineralization into smaller inorganic compounds. nih.govnih.gov The degradation rate is observed to increase with rising temperatures. nih.gov

Table 3: Compounds Mentioned in this Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | HMBT, 1-(Hydroxymethyl)benzotriazole |

| 1H-Benzotriazole | BTA, BTri, BTZ |

| p-Nitrophenyl-α-furoate | p-NPF |

| p-Chlorophenyl-α-furoate | p-CPF |

| Phenyl-α-furoate | PF |

| Copper(I) iodide | CuI |

| 4-Hydroxy-1H-benzotriazole | - |

| 7-Hydroxy-1H-benzotriazole | - |

Coordination Chemistry of 1h Benzotriazole 1 Methanol

1H-Benzotriazole-1-methanol as a Ligand in Metal Complexes

This compound is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. Its coordination behavior is primarily characterized by the presence of multiple donor atoms—the nitrogen atoms of the triazole ring and the oxygen atom of the hydroxymethyl group—which allows it to bind to metal centers in different modes.

This compound functions as an excellent N,O bidentate ligand. researchgate.net This coordination mode involves chelation through one of the nitrogen atoms of the benzotriazole (B28993) ring and the oxygen atom of the hydroxymethyl substituent. researchgate.net The formation of a stable five-membered chelate ring with the metal ion is a common feature of this bidentate behavior. This mode of coordination has been noted in its reactions with various transition metal ions, including copper(II), cobalt(II), nickel(II), manganese(II), and zinc(II). The chelation is typically confirmed through spectroscopic methods; for instance, infrared (IR) spectra of the metal complexes show a significant shift or disappearance of the O-H stretching band, indicating the involvement of the hydroxyl oxygen in bonding to the metal. This N,O-bidentate character is crucial in the formation of various discrete molecular complexes and extended coordination polymers. researchgate.net

The ability of this compound and its derivatives to act as bridging or chelating ligands facilitates the construction of both simple coordination complexes and complex coordination polymers. nih.govresearchgate.net The reaction of this compound with anhydrous iron(III) chloride in methanol (B129727), for example, yields a pentanuclear complex, [Fe₅O₂(OMe)₂(L)₄(HL)(MeOH)₅Cl₅] (where L represents the deprotonated form of the ligand). uoc.gr In this structure, the ligand coordinates to the iron centers, contributing to a complex framework. uoc.gr

Benzotriazole-based ligands are widely used as building blocks for coordination polymers and metal-organic frameworks (MOFs) due to their versatile coordination modes and ability to form robust structures. nih.gov Depending on the reaction conditions and the metal ion used, these ligands can lead to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. researchgate.netresearchgate.net For instance, the deprotonated form of benzotriazole can act as a bridging ligand to create polymeric structures. researchgate.net The resulting coordination polymers often exhibit interesting physical properties, such as specific magnetic or dielectric behaviors, which are directly influenced by the structure of the network and the nature of the metal-ligand interactions. researchgate.netresearchgate.net

Structure-Property Relationships in this compound Metal Complexes

The structural arrangement of atoms in metal complexes of this compound directly influences their macroscopic properties. The geometry of the coordination sphere, the dimensionality of the polymer, and the specific interactions between molecules, such as hydrogen bonding and π–π stacking, are all critical factors. nih.govnih.gov

Single-crystal X-ray diffraction has been instrumental in elucidating the structures of metal complexes involving benzotriazole-based ligands. These studies reveal detailed information about bond lengths, coordination geometries, and supramolecular assembly.

For example, zinc(II) complexes synthesized with a related ligand, 1-[(benzotriazol-1-yl)methyl]-1H-imidazole, form mononuclear structures where the ligand coordinates in a monodentate fashion. nih.gov In these complexes, [ZnBr₂(C₁₀H₉N₅)₂] and [ZnI₂(C₁₀H₉N₅)₂], the zinc ion is in a tetrahedral coordination environment. nih.gov The solid-state arrangement is further stabilized by hydrogen bonds and π–π interactions, leading to a three-dimensional network. nih.gov

In a different example, the reaction of a derivative, (1H-benzotriazol-1-il) acetic acid, with Cu(II) and monoethanolamine results in an octahedral complex where the benzotriazole ligand is ionically bonded as a salt, and the monoethanolamine acts as a bidentate ligand. sapub.org The crystal structure of 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene shows a non-planar molecular conformation that influences its three-dimensional assembly in the crystal lattice. nih.gov

Table 1: Crystallographic Data for Selected Metal Complexes with Benzotriazole-Related Ligands

| Compound | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|

| [ZnBr₂(C₁₀H₉N₅)₂] | Monoclinic | P2₁/c | Mononuclear, tetrahedral Zn(II) center nih.gov |

| [ZnI₂(C₁₀H₉N₅)₂] | Monoclinic | P2₁/c | Mononuclear, isostructural to the bromide complex nih.gov |

| [Cu(C₈H₆N₃O₂)₂(C₂H₇NO)₂] | - | - | Octahedral Cu(II) structure sapub.org |

Data sourced from referenced studies.

The magnetic properties of coordination compounds derived from this compound are dictated by the electronic configuration of the metal ions and the interactions between them within the crystal lattice. Magnetic susceptibility measurements are a key tool for probing these properties. libretexts.orgfizika.si

The pentanuclear iron complex [Fe₅O₂(OMe)₂(L)₄(HL)(MeOH)₅Cl₅], formed with this compound, exhibits interesting magnetic behavior. uoc.gr It contains a distorted tetrahedron of four Fe³⁺ ions centered on a fifth one. uoc.gr The central iron ion is antiferromagnetically coupled to the peripheral iron ions, resulting in a high-spin ground state of S = 15/2. uoc.gr

In general, for 3d transition metal complexes, the magnetic moment can provide information about the number of unpaired electrons and thus the oxidation and spin state of the metal center. fizika.si For instance, many Co(II) complexes with benzotriazole derivatives exhibit magnetic moments (μ_eff) in the range of 4.1–5.2 Bohr magnetons (BM), which is indicative of three unpaired electrons in a high-spin octahedral or tetrahedral geometry. libretexts.org The magnetic properties can be influenced by factors such as ligand field strength and magnetic exchange interactions between metal centers in polynuclear or polymeric structures. researchgate.net

Table 2: Magnetic Data for Representative Transition Metal Complexes

| Metal Ion | Typical Number of Unpaired Electrons | Spin-Only Magnetic Moment (μ_so) [BM] | Observed Magnetic Moment Range (μ_eff) [BM] |

|---|---|---|---|

| Mn(II) | 5 | 5.92 | - |

| Fe(II) | 4 | 4.90 | 5.61 semanticscholar.org |

| Co(II) | 3 | 3.87 | 4.1 - 5.2 libretexts.org |

| Ni(II) | 2 | 2.83 | - |

Spin-only values are theoretical; observed values are from experimental data on related complexes.

Coordination polymers based on 1H-benzotriazole have shown potential for applications in materials science due to their dielectric properties. researchgate.net The dielectric constant (ε') and dielectric loss factor are key parameters that characterize a material's ability to store electrical energy and the dissipation of that energy, respectively. nih.govresearchgate.net

Certain 1D coordination polymers of the type ¹∞[MnCl₂(BtzH)₂] (where BtzH is 1H-benzotriazole) exhibit remarkably low dielectric constants and loss factors at temperatures up to 50 °C. researchgate.net This characteristic makes them potential candidates for "low-k materials," which are desirable for applications in microelectronics to reduce signal delay and power consumption. researchgate.net The dielectric properties of these materials are investigated by measuring their permittivity as a function of frequency and temperature. researchgate.netnih.gov The low dielectric constants are attributed to the specific structural and chemical features of the coordination polymers. researchgate.net

Self-Assembly and Supramolecular Structures Involving Protonated Benzotriazoles

The protonation of the benzotriazole moiety in derivatives of this compound is a critical factor in directing their self-assembly into complex supramolecular structures. This process introduces a positive charge and enhances the hydrogen-bonding capabilities of the heterocycle, leading to the formation of well-defined architectures through a network of non-covalent interactions. The resulting supramolecular assemblies are of significant interest in the field of crystal engineering, where the predictable nature of these interactions allows for the rational design of solid-state materials with specific topologies and properties.

The primary driving force for the self-assembly of protonated benzotriazoles is the formation of strong hydrogen bonds. In the presence of a suitable proton donor, one of the nitrogen atoms of the triazole ring becomes protonated, transforming it into a potent hydrogen-bond donor. This protonated site can then interact with hydrogen-bond acceptors, such as counter-ions, solvent molecules, or other functional groups within the same or neighboring molecules.

In the case of this compound, protonation would likely occur at one of the nitrogen atoms of the triazole ring. The resulting cation would possess both a hydroxyl group and a protonated triazole ring, both capable of acting as hydrogen-bond donors. The interplay between these donor sites and available acceptors would dictate the final supramolecular architecture. For instance, in the solid-state structure of a related compound, 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, intermolecular N···H-O hydrogen bonds are observed, which connect the molecules into zig-zag chains nih.gov. This preference for intermolecular over intramolecular hydrogen bonding highlights the tendency of these systems to form extended networks.

The table below summarizes the key hydrogen-bonding interactions that are anticipated to play a role in the self-assembly of protonated this compound, based on studies of analogous systems.

| Interaction Type | Donor | Acceptor | Significance in Supramolecular Assembly |

| Charge-Assisted Hydrogen Bond | Protonated Benzotriazole (N-H+) | Anion (e.g., Cl-, Br-, RCOO-) | Primary driving force for crystal packing, formation of ion pairs. |

| Conventional Hydrogen Bond | Hydroxyl Group (-OH) | Anion, Solvent, another Benzotriazole N | Formation of chains, sheets, or 3D networks. |

| Weak Hydrogen Bond | C-H groups | Anion, Oxygen or Nitrogen atoms | Further stabilization of the crystal lattice. |

The study of these self-assembly processes is crucial for the development of new materials with tailored properties. By understanding the principles that govern the formation of supramolecular structures from protonated benzotriazole building blocks, it is possible to design and synthesize novel crystalline materials for applications in areas such as catalysis, sensing, and materials science.

Theoretical and Computational Studies on 1h Benzotriazole 1 Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure of molecules. DFT calculations allow for the prediction of various molecular properties, including optimized geometry, electronic distribution, and reactivity descriptors, providing a fundamental understanding of the molecule's behavior.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 1H-Benzotriazole-1-methanol, known as its optimized geometry. These calculations typically involve minimizing the energy of the molecule with respect to the positions of its nuclei. The resulting bond lengths, bond angles, and dihedral angles provide a precise model of the molecular structure.

Once the geometry is optimized, the electronic structure can be analyzed. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating the molecule's capacity to act as an electron donor. Conversely, the LUMO represents the region most likely to accept an electron, indicating its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Another important aspect is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution within the molecule. The MEP map helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with other chemical species. For instance, in related benzotriazole (B28993) derivatives, the nitrogen atoms of the triazole ring are typically identified as electron-rich centers. jocpr.com

Table 1: Calculated Electronic Properties of a Representative 1-Substituted Benzotriazole Derivative

| Parameter | Value | Reference |

| HOMO Energy | -0.179748 eV | jocpr.com |

| LUMO Energy | -0.098578 eV | jocpr.com |

| Energy Gap (ΔE) | 0.08117 eV | jocpr.com |

Note: The data presented is for 1H-benzotriazole aceto-hydrazide, as specific values for this compound were not available in the searched literature. This data is illustrative of the types of parameters calculated for similar derivatives.

Energy Profiles and Transition States of Reactions

DFT calculations are instrumental in mapping the energy landscape of chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediate structures, a reaction energy profile can be constructed. This profile reveals the energy changes that occur as the reaction progresses.

A critical point on this profile is the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides insight into the geometry of the molecule as it transforms from reactant to product. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction. DFT methods can accurately calculate these parameters, offering a detailed understanding of reaction mechanisms and kinetics. For example, studies on related benzotriazole compounds have successfully used DFT to model reaction pathways and determine activation energies.

Comparative Studies with Isomeric Forms (e.g., 2-substituted isomers)

Benzotriazole can be substituted at different nitrogen atoms, leading to isomeric forms such as 1-substituted and 2-substituted isomers. DFT calculations are used to compare the properties of these isomers. Such studies often reveal significant differences in stability, electronic properties, and reactivity.

Generally, the 1H-tautomer of benzotriazole and its derivatives is found to be more stable than the 2H-form, both in the solid state and in solution. researchgate.net Computational studies on 1-alkyl and 2-alkyl benzotriazole derivatives have shown that the 1-substituted isomers are often more potent in biological or chemical applications. researchgate.net These differences can be attributed to variations in their electronic structures, dipole moments, and how they interact with their environment. DFT calculations can quantify these differences, explaining, for example, why one isomer might be a more effective corrosion inhibitor or have higher biological activity than another.

Adsorption Processes on Metal Surfaces (e.g., Mild Steel)

This compound is known to be an effective corrosion inhibitor, particularly for mild steel in acidic environments. sigmaaldrich.combanglajol.info DFT is a powerful tool for investigating the mechanism of this inhibition at the molecular level. These calculations model the interaction between the inhibitor molecule and the metal surface, typically represented by an iron (Fe) cluster or slab.

The calculations can determine the preferred adsorption geometry of the molecule on the surface, whether it lies flat or stands upright. st-andrews.ac.uk It is believed that the nitrogen atoms in the triazole ring play a crucial role in the adsorption process by coordinating with the vacant d-orbitals of the iron atoms on the steel surface. icrc.ac.ir DFT can also calculate the adsorption energy, which indicates the strength of the bond between the inhibitor and the metal. A higher adsorption energy suggests a more stable and effective protective film. Furthermore, analysis of the electronic structure of the adsorbed system can reveal charge transfer between the molecule and the surface, providing deeper insight into the bonding mechanism. researchgate.net

Gauge-Invariant Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of each nucleus. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable computational approach for predicting the NMR chemical shifts (¹H and ¹³C) of molecules like this compound. modgraph.co.uk

The GIAO method calculates the magnetic shielding tensor for each nucleus in the molecule. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). By comparing the calculated chemical shifts with experimental data, researchers can confirm structural assignments and gain a more detailed understanding of the molecule's electronic structure. researchgate.netresearchgate.net Discrepancies between calculated and experimental shifts can often be explained by factors such as solvent effects or conformational dynamics. modgraph.co.uk

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for Benzotriazole Derivatives

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) | Method |

| H11 | High | High | B3LYP/6-311++G(d,p) |

| H12 | High | High | B3LYP/6-311++G(d,p) |

| H13 | Low | Low | B3LYP/6-311++G(d,p) |

| H14 | Low | Low | B3LYP/6-311++G(d,p) |

Source: Adapted from a study on 1-X-Benzotriazole derivatives. researchgate.net The table indicates the qualitative agreement between experimental and calculated shifts for protons on the benzene (B151609) ring, showing that protons closer to the triazole ring (H11, H12) have higher chemical shifts.

Molecular Dynamics (MD) Simulations related to Adsorption

While DFT provides a static picture of the adsorption of this compound on a metal surface, Molecular Dynamics (MD) simulations offer a dynamic view of this process. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

In the context of corrosion inhibition, MD simulations can be used to study the behavior of many inhibitor molecules and solvent molecules (e.g., water and acid ions) at the interface with the metal surface. icrc.ac.ir These simulations can reveal how the inhibitor molecules arrange themselves on the surface, the stability of the resulting protective film, and the dynamics of their interaction with the surface and surrounding solvent. pensoft.net By simulating the system at different temperatures and concentrations, MD can provide insights into how these factors affect the inhibitor's performance. The combination of DFT for understanding the specifics of the inhibitor-metal bond and MD for modeling the collective behavior of the protective layer provides a comprehensive theoretical picture of the corrosion inhibition mechanism. mdpi.com

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Intermolecular Interactions

While specific Quantum Mechanical/Molecular Mechanical (QM/MM) studies focused exclusively on this compound are not extensively documented in the literature, the principles of using quantum mechanical (QM) calculations to understand its intermolecular interactions are well-established through studies of closely related benzotriazole derivatives. These interactions are critical as they dictate the compound's physical properties, such as melting point and solubility, and its interactions in a biological or industrial context.

The primary intermolecular force for this compound is hydrogen bonding. The molecule possesses a hydroxyl (-OH) group, which can act as a hydrogen bond donor, and three nitrogen atoms within the triazole ring, which can act as hydrogen bond acceptors. Computational methods, particularly Density Functional Theory (DFT), are employed to model these interactions.

Research on structurally similar compounds, such as 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, provides valuable insights. nih.gov In this related molecule, single-crystal X-ray diffraction analysis revealed that it crystallizes forming intermolecular N⋯H-O hydrogen bonds rather than intramolecular ones. nih.gov Theoretical calculations can help elucidate the factors contributing to this preference. For instance, the formation of an intramolecular hydrogen bond might decrease the aromaticity of the benzotriazole ring, making the intermolecular arrangement more energetically favorable. nih.gov

DFT calculations can be used to determine key parameters of these hydrogen bonds, such as:

Bond Distance: The length of the H···A (where A is the acceptor atom, like N or O) bond.

Bond Angle: The D-H···A angle (where D is the donor atom, O in this case).

Interaction Energy: The energy released upon the formation of the hydrogen bond, indicating its strength.

By modeling dimers or clusters of this compound molecules, QM calculations can predict the most stable three-dimensional arrangements and the collective strength of the intermolecular forces. These studies confirm that the nitrogen atoms of the benzotriazole ring are effective hydrogen bond acceptors. nih.gov The interplay between the hydroxyl group donor and the nitrogen acceptors is fundamental to the supramolecular chemistry of this compound.

Computational Analysis of Tautomeric Equilibrium

A key structural feature of the parent compound, benzotriazole, is annular tautomerism. This refers to the migration of a proton between the nitrogen atoms of the triazole ring, leading to an equilibrium between the 1H-benzotriazole and 2H-benzotriazole tautomers. The relative stability of these tautomers has been a subject of extensive theoretical and experimental investigation. ru.nl

For this compound, however, this tautomeric equilibrium is not possible. The substitution of the proton at the N1 position with a methanol (B129727) group (-CH2OH) "locks" the molecule into the 1H configuration. Nevertheless, understanding the computational analysis of the parent compound's tautomerism is crucial for contextualizing the stability of all N-substituted benzotriazole derivatives.

Computational studies on benzotriazole have shown that the predicted stability of the tautomers is highly dependent on the theoretical method and basis set employed. hhu.deresearchgate.net

Hartree-Fock (HF) calculations consistently predict that the 1H-tautomer is significantly more stable than the 2H-tautomer. hhu.deresearchgate.net

Møller-Plesset perturbation theory (MP2) , which includes electron correlation, conversely shows the 2H-tautomer to be more stable. hhu.deresearchgate.net

Density Functional Theory (DFT) methods (e.g., B3LYP) and Coupled Cluster (CC) methods initially show a very small energy difference between the two forms. However, when the zero-point vibrational energy (ZPE) correction is included, these higher-level methods predict a preference for the 1H-tautomer. hhu.deresearchgate.net

An experimental study determined the 1H-tautomer to be more stable by approximately 5 kJ/mol (417 cm⁻¹) in the gas phase, a finding that is best replicated by calculations that properly account for both electron correlation and zero-point energy. hhu.de The discrepancy among different computational methods highlights the subtlety of the energy balance in this system and the necessity of using high-level theoretical models for accurate predictions.

The table below summarizes the findings from various computational methods regarding the relative energy of the benzotriazole tautomers.

| Computational Method | Basis Set | More Stable Tautomer | Relative Energy Difference (kJ/mol) | Reference |

| Hartree-Fock (HF) | 6-311G(d,p) | 1H-Benzotriazole | > 12 | hhu.de |

| MP2 | 6-311G(d,p) | 2H-Benzotriazole | ~ 12 | hhu.de |

| B3LYP (with ZPE) | 6-311++G** | 1H-Benzotriazole | Slight preference | researchgate.net |

| CCSD (Coupled Cluster) | Varies | 1H-Benzotriazole | ~ 1.9 | hhu.de |

| CCSD(T) | Varies | 2H-Benzotriazole | ~ 0.6 | hhu.de |

| Experimental | Gas Phase | 1H-Benzotriazole | ~ 5.0 | hhu.de |